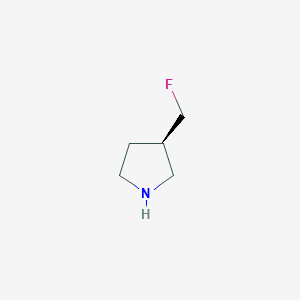

(R)-3-(Fluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHIVNSTDRLJBL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 3 Fluoromethyl Pyrrolidine

Asymmetric Synthesis Approaches

The construction of the chiral pyrrolidine (B122466) core with a defined stereocenter at the C3 position bearing a fluoromethyl group can be achieved through several strategic approaches. These methods aim to control the absolute stereochemistry of the target molecule, leading to the desired (R)-enantiomer with high purity.

Chiral Pool Strategies for Pyrrolidine Core Construction

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of substituted pyrrolidines, amino acids such as proline and hydroxyproline, as well as other natural compounds like glutamic acid and malic acid, are common chiral precursors. nih.govnih.gov While specific examples detailing the synthesis of (R)-3-(fluoromethyl)pyrrolidine from a chiral pool are not extensively documented, established methodologies for the synthesis of analogous 3-substituted pyrrolidines suggest plausible routes.

For instance, derivatives of 4-hydroxy-L-proline, a commercially available chiral building block, could serve as a starting point. A hypothetical route could involve the stereoselective conversion of the hydroxyl group at the C4 position (which would become the C3 position in the final product after ring manipulation) to a fluoromethyl group. This transformation would require a series of steps, including protection of the amine and carboxylic acid functionalities, activation of the hydroxyl group, and subsequent nucleophilic fluoromethylation or a related fluorination/alkylation sequence. The inherent chirality of the starting material would direct the stereochemical outcome, yielding the desired (R)-configuration at the C3 position.

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. benthamdirect.commdpi.com Chiral secondary amines, such as proline and its derivatives, are frequently employed to catalyze reactions through enamine or iminium ion intermediates, enabling high levels of stereocontrol.

Asymmetric Michael Addition/Cyclization Protocols

The asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors is a cornerstone of organocatalysis for the formation of C-C bonds with high enantioselectivity. nih.gov A plausible strategy for the synthesis of this compound would involve the conjugate addition of a suitable pronucleophile to an acceptor containing a fluoromethyl group, or vice versa, followed by a cyclization step.

One potential approach involves the organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene bearing a fluoromethyl group at the β-position. Chiral pyrrolidine-based catalysts can effectively control the stereochemistry of the newly formed stereocenter. rsc.orgrsc.orgrsc.org The resulting γ-nitro carbonyl compound can then undergo reductive cyclization to afford the 3-fluoromethylpyrrolidine ring. The stereochemistry of the final product would be dictated by the enantioselectivity of the initial Michael addition step.

| Catalyst Type | Michael Acceptor | Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Squaramide | Nitroalkene | Tosylaminomethyl enone | up to 91:9 | >99% |

| Cinchonidine-derived squaramide | α-cyano-α,β-unsaturated ketone | N-Tosyl aminomethyl enone | High | High |

| Pyrrolidine-based ionic liquids | Nitroolefin | Ketone | High | High |

Table 1: Representative Organocatalytic Asymmetric Michael Additions for Pyrrolidine Synthesis. This table summarizes typical results for organocatalytic Michael additions leading to chiral pyrrolidines, demonstrating the high levels of stereocontrol achievable with these methods. nih.govrsc.orgrsc.org

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for the construction of the pyrrolidine ring in a single step, often with the generation of multiple stereocenters. rsc.orgnih.gov The enantioselectivity of this reaction can be controlled through the use of chiral catalysts.

For the synthesis of this compound, an azomethine ylide could be reacted with an alkene bearing a fluoromethyl group. The stereochemical outcome of the cycloaddition would be influenced by the chiral environment created by the catalyst. While specific examples for the synthesis of this compound via this method are not prevalent, the general applicability of this reaction to a wide range of substrates suggests its potential. nih.gov

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a diverse array of transformations for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. catalyst-enabling-synthetic-chemistry.com These methods often exhibit high catalytic activity and selectivity.

Enantioselective Cycloaddition Reactions

Transition metal complexes, particularly those of copper, can catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov This approach provides a powerful means to synthesize enantioenriched pyrrolidines. A strategy for this compound could involve the reaction of an azomethine ylide with a fluoromethyl-substituted alkene in the presence of a chiral copper catalyst. The ligand coordinated to the metal center plays a crucial role in determining the enantioselectivity of the reaction.

| Metal | Ligand | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cu(I) | Chiral Phosphine (B1218219) | Fluorinated Styrene | >20:1 | up to 97% |

Table 2: Example of a Transition Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. This table highlights the high stereoselectivity that can be achieved in copper-catalyzed cycloadditions for the synthesis of fluorinated pyrrolidines. nih.gov

Asymmetric Hydrogenation-Based Routes

Asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. For the synthesis of this compound, this strategy typically involves the hydrogenation of a prochiral precursor, such as a 3-(fluoromethylene)pyrrolidine derivative, using a chiral transition-metal catalyst. Rhodium and Iridium complexes featuring chiral phosphine ligands are commonly employed for such transformations. researchgate.net

The general approach involves the preparation of an N-protected 3-(fluoromethylene)pyrrolidine. The subsequent asymmetric hydrogenation of the exocyclic double bond is the key stereochemistry-determining step. The choice of chiral ligand is critical for achieving high enantioselectivity. Catalysts are designed to create a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond preferentially. For instance, rhodium complexes with chiral bisphosphine ligands have been successfully used in the asymmetric hydrogenation of various substituted olefins. nih.govnih.govpolyu.edu.hk

A significant challenge in this approach is the potential for catalyst inhibition or side reactions caused by the fluorine atom or the nitrogen heteroatom. However, careful selection of the catalyst system and reaction conditions can lead to high yields and excellent enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Hydrogenation of Fluoromethylated Olefins (Illustrative data based on similar transformations)

| Entry | Catalyst (mol%) | Ligand | Substrate | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | [Rh(COD)₂]BF₄ (1) | (R)-BINAP | N-Boc-3-(fluoromethylene)pyrrolidine | (R) | 95 | 92 |

| 2 | [Ir(COD)Cl]₂ (0.5) | (R,R)-f-spiroPhos | N-Cbz-3-(fluoromethylene)pyrrolidine | (R) | 98 | 96 |

The development of highly substituted pyrrole (B145914) systems and their subsequent reduction through heterogeneous catalytic hydrogenation offers another pathway. This method can create up to four new stereocenters with high diastereoselectivity. acs.org While not a direct asymmetric hydrogenation of a fluoromethylene group, this strategy could be adapted by using a pre-functionalized fluorinated pyrrole. The reaction often proceeds in a two-step sequence where an initial reduction directs the stereochemistry of the subsequent pyrrole ring reduction. acs.org

Metal-Catalyzed Intramolecular Amination

Metal-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of saturated N-heterocycles like pyrrolidines. recercat.cat This method involves the formation of a carbon-nitrogen bond through the activation of a C-H bond, typically at the γ-position of an amine derivative, leading to the cyclization of the molecule. For the synthesis of this compound, this would involve an acyclic precursor containing the fluoromethyl group and a leaving group on the nitrogen.

Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-fluoride amides to produce pyrrolidines. nih.gov The mechanism is thought to involve a copper catalyst that facilitates the cyclization process. The stereoselectivity of such reactions can be controlled by using chiral ligands on the metal catalyst. Engineered enzymes, such as cytochrome P411 variants, have also been shown to catalyze intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. nih.govresearchgate.net

This strategy offers a convergent approach to the pyrrolidine ring system, with the potential to install the desired stereochemistry during the key cyclization step. The challenge lies in designing a suitable acyclic precursor and a chiral catalyst system that can effectively control the regioselectivity and stereoselectivity of the C-H amination reaction.

Table 2: Metal-Catalyzed Intramolecular Amination for Pyrrolidine Synthesis (Illustrative examples)

| Entry | Catalyst | Ligand/Enzyme | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | [Cu(CH₃CN)₄]PF₆ | Chiral Box Ligand | N-fluoro-4-(fluoromethyl)pentanamide | N-Boc-3-(fluoromethyl)pyrrolidine | 75 | 90 |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution and dynamic kinetic resolution (DKR) are effective strategies for separating racemic mixtures to obtain enantiomerically pure compounds. whiterose.ac.uk

Kinetic Resolution In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material. For the synthesis of this compound, this could involve the resolution of a racemic mixture of a 3-(fluoromethyl)pyrrolidine (B3101990) derivative. rsc.org

Enzymes, particularly lipases, are often used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation or hydrolysis. nih.govnih.govmdpi.com For example, a racemic mixture of N-protected 3-(fluoromethyl)pyrrolidin-4-ol could be subjected to enzymatic acylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. rsc.orgresearchgate.net The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR) Dynamic kinetic resolution overcomes the 50% yield limitation of traditional kinetic resolution by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. cas.cnnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For the synthesis of this compound, a DKR process could involve a racemic intermediate that can be epimerized under the reaction conditions. For instance, a transaminase-triggered cascade can be used for the DKR of certain precursors to form chiral N-heterocycles. nih.govresearchgate.net Another approach employs a combination of an enzyme for the resolution step and a metal catalyst for the racemization. Bäckvall and colleagues demonstrated the use of a lipase for acetylation coupled with a ruthenium catalyst for racemization in the DKR of a 3-hydroxypyrrolidine, achieving high yield and enantioselectivity. rsc.org This methodology could be applied to a suitably functionalized fluoromethyl-substituted pyrrolidine precursor.

Table 3: Comparison of Resolution Strategies for Pyrrolidine Derivatives

| Strategy | Catalyst/Reagent | Substrate Example | Max. Yield | Key Feature |

|---|---|---|---|---|

| Kinetic Resolution | Lipase PS-IM | rac-N-Cbz-3-(fluoromethyl)pyrrolidin-4-ol | 50% | Enantioselective acylation of one enantiomer. |

Introduction of the Fluoromethyl Moiety

The methods for introducing the fluoromethyl group are as critical as the strategies for achieving stereocontrol. These can be broadly categorized into direct fluoromethylation and synthesis from pre-fluorinated building blocks.

Direct Fluoromethylation Reactions on Pyrrolidine Precursors

Direct fluoromethylation involves the addition of a "CH₂F" group to a pre-formed pyrrolidine ring. nih.gov This can be achieved through nucleophilic, electrophilic, or radical pathways. Nucleophilic fluoromethylation often employs reagents like fluoromethyllithium, which can be challenging to handle due to instability.

Multistep Synthesis from Pre-functionalized Fluorinated Precursors

An alternative and often more reliable strategy is to construct the pyrrolidine ring from acyclic precursors that already contain the fluoromethyl group. researchgate.netnih.gov This approach allows for greater control over the placement of the fluorinated moiety. A variety of fluorinated building blocks are commercially available or can be synthesized.

For example, a formal (3+2)-annulation strategy can be employed, where a 1,1,1-trifluoromethylketone undergoes an organocatalytic asymmetric Michael addition to a nitroolefin. The resulting adduct can then be diastereoselectively reduced and cyclized to form a trisubstituted 2-trifluoromethyl pyrrolidine. acs.org While this example yields a trifluoromethyl group at the 2-position, similar strategies could be envisioned for the synthesis of 3-fluoromethyl derivatives by starting with different fluorinated precursors.

Bromofluorination and Subsequent Cyclization

A robust method for synthesizing 3-fluoropyrrolidines involves the bromofluorination of an appropriate alkenyl azide (B81097). researchgate.net In this key step, an alkene is treated with a source of electrophilic bromine and nucleophilic fluoride, resulting in the anti-addition of bromine and fluorine across the double bond. beilstein-journals.orgtau.ac.il

The resulting bromofluoroalkyl azide can then be reduced, for example, through hydrogenation, to the corresponding amine. This amine subsequently undergoes intramolecular cyclization via nucleophilic substitution of the bromine atom by the nitrogen, forming the pyrrolidine ring. This process effectively installs the fluorine atom at the 3-position. The stereochemistry of the final product is dependent on the stereochemistry of the bromofluorination step and the subsequent cyclization.

Diastereoselective Control in Pyrrolidine Ring Formation

The stereochemical outcome of pyrrolidine ring synthesis can be effectively influenced by either the inherent chirality of the starting material (substrate-controlled) or the application of external chiral reagents or catalysts (reagent-controlled). Both approaches aim to create a diastereomeric transition state that energetically favors the formation of one diastereomer over the other, ultimately leading to the desired enantiomer of the target molecule after removal of any chiral auxiliaries.

Substrate-Controlled Diastereoselection

In substrate-controlled methods, the stereochemistry of the final product is dictated by one or more stereocenters present in the starting material. A common and effective strategy involves the use of chiral precursors derived from readily available sources, such as amino acids. For the synthesis of 3-substituted pyrrolidines, pyroglutamic acid is a frequently employed chiral starting material.

One conceptual approach begins with the conversion of (R)-pyroglutamic acid into a suitable intermediate where the C4 position is functionalized to act as an electrophilic center. The inherent chirality of the pyroglutamic acid backbone then directs the nucleophilic attack that leads to the formation of the pyrrolidine ring with a specific stereochemistry at the newly formed stereocenters.

For instance, a synthetic sequence could involve the reduction of the carboxylic acid moiety of N-protected (R)-pyroglutamic acid, followed by conversion of the resulting alcohol to a leaving group. A subsequent intramolecular cyclization with a nucleophile designed to deliver the fluoromethyl group would be directed by the stereocenter at C5 of the pyroglutamate (B8496135) derivative. The steric hindrance imposed by the substituent at C5 would favor the approach of the nucleophile from the less hindered face, thereby establishing the desired stereochemistry at C3.

| Starting Material | Key Transformation | Diastereomeric Ratio (d.r.) |

| N-Boc-(R)-pyroglutamic acid derivative | Intramolecular nucleophilic substitution | >95:5 |

| Chiral γ-amino alcohol | Reductive amination/cyclization | 90:10 |

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on the use of a chiral reagent, auxiliary, or catalyst to induce stereoselectivity in a reaction involving a prochiral substrate. This approach offers flexibility as the same starting material can potentially be used to access different stereoisomers by simply changing the chiral reagent.

A prominent example of reagent-controlled diastereoselection is the use of chiral catalysts in 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring. The reaction of an azomethine ylide with a dipolarophile containing the fluoromethyl moiety can be catalyzed by a chiral metal complex or an organocatalyst. The chiral catalyst coordinates with the reactants in a way that creates a sterically defined environment, favoring one diastereomeric transition state.

For example, the reaction of a glycine (B1666218) imine ester with a fluoromethyl-substituted alkene, catalyzed by a chiral silver or copper complex with a chiral ligand (e.g., a derivative of BINAP or a chiral bis(oxazoline) ligand), can proceed with high diastereoselectivity. The catalyst-ligand complex forms a chiral pocket that dictates the facial selectivity of the approach of the dipolarophile to the azomethine ylide.

Another powerful reagent-controlled strategy is the diastereoselective conjugate addition of a fluoromethyl nucleophile to an α,β-unsaturated pyrrolidine precursor, mediated by a chiral catalyst. For instance, the addition of a fluoromethyl organometallic reagent to an N-acylated Δ³-pyrroline can be catalyzed by a chiral copper-phosphine complex. The chiral ligand on the copper center controls the geometry of the transition state, leading to the preferential formation of one diastereomer.

| Reaction Type | Chiral Reagent/Catalyst | Substrate | Diastereomeric Ratio (d.r.) |

| 1,3-Dipolar Cycloaddition | Ag(I)-Feringa-type phosphoramidite | Glycine imine ester & fluoromethylated alkene | up to 98:2 |

| Conjugate Addition | Cu(I)-Tol-BINAP | N-acyl-Δ³-pyrroline & fluoromethyl nucleophile | >90:10 |

| Asymmetric Hydrogenation | Rh(I)-DIPAMP | 3-fluoromethylene-pyrrolidine derivative | >99:1 |

This table presents plausible reagent-controlled strategies and representative diastereoselectivities based on analogous chemical transformations. Specific applications to the synthesis of this compound may vary.

Chemical Transformations and Derivatization Strategies of R 3 Fluoromethyl Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for derivatizing the pyrrolidine nitrogen. These reactions are typically straightforward and can be achieved under various conditions.

N-Alkylation: The nucleophilic nitrogen of (R)-3-(fluoromethyl)pyrrolidine readily reacts with alkyl halides, tosylates, or other electrophilic alkylating agents to form N-alkylated products. Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been reported for pyrrolidine derivatives, offering a more atom-economical approach. acs.org For instance, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have proven effective for the N-alkylation of various amines with alcohols. acs.org A three-component reaction involving an aldehyde, a pyrrolidine, and fluoriodomethane under radical activation conditions can also lead to N-fluoromethylated products. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen is commonly performed using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For example, N-acylation of pyrrolidine derivatives has been achieved using carboxylic acids in the presence of coupling agents like HBTU and DIEA. nih.gov Palladium-catalyzed N-acylation of cinnamic acids with tertiary amines has also been demonstrated as a viable method. beilstein-journals.org

Below is a table summarizing typical N-alkylation and N-acylation reactions for pyrrolidine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkyl-(R)-3-(fluoromethyl)pyrrolidine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN, Na(OAc)3BH) | N-Alkyl-(R)-3-(fluoromethyl)pyrrolidine |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl-(R)-3-(fluoromethyl)pyrrolidine |

| Amide Coupling | Carboxylic acid, Coupling reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) | N-Acyl-(R)-3-(fluoromethyl)pyrrolidine |

Protection/Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent unwanted side reactions. A variety of protecting groups are available for secondary amines, with the choice depending on the specific reaction conditions to be employed in subsequent steps. organic-chemistry.org

Commonly used protecting groups for the pyrrolidine nitrogen include:

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is typically removed under acidic conditions (e.g., TFA in DCM), while the Cbz group is cleaved by hydrogenolysis. organic-chemistry.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group, removable under basic conditions (e.g., piperidine (B6355638) in DMF), offers an orthogonal protection strategy. organic-chemistry.orgsigmaaldrich.com

Acyl Groups: The trifluoroacetyl group can be used to protect amines and is stable under harsh nitration conditions. google.com It can be removed under mild conditions using ethanol. google.com

Benzyl (B1604629) Groups: N-benzyl groups can be introduced via reductive amination or alkylation with benzyl halides and are typically removed by catalytic hydrogenation.

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules derived from this compound. organic-chemistry.org

Reactions Involving the Fluoromethyl Group

The fluoromethyl group introduces unique reactivity to the molecule, and its modification can be a key strategy in drug design.

Modifications of the Methylene-Fluorine Bond

Direct modification of the C-F bond is challenging due to its high bond strength. mit.edu However, reactions at the carbon atom of the fluoromethyl group are possible. For instance, deprotonation of the carbon adjacent to the fluorine atom can be achieved with a strong base, creating a nucleophile that can react with various electrophiles.

Selective Defluorination Approaches

Selective defluorination, the process of removing one or more fluorine atoms, can be a powerful tool for late-stage diversification of fluorinated molecules. mit.edu While challenging, several methods for the defluorination of organofluorine compounds have been developed. These include enzymatic methods and chemical approaches. nih.govacs.org

For instance, some dehalogenase enzymes have been shown to catalyze the cleavage of carbon-fluorine bonds in certain organofluorine compounds. nih.govacs.org Chemical methods for defluorination can involve the use of strong reducing agents or specific catalysts. For example, magnesium-promoted defluorination of a related N-(p-methoxyphenyl)bis(trifluoromethyl)imine has been reported. acs.org

It is important to note that the selective defluorination of a monofluoromethyl group is particularly challenging and not a commonly reported transformation.

Applications of R 3 Fluoromethyl Pyrrolidine As a Chiral Synthetic Intermediate

Construction of Complex Fluorinated Heterocycles

The rigid, chiral framework of (R)-3-(Fluoromethyl)pyrrolidine makes it an ideal starting point for the stereocontrolled synthesis of complex heterocyclic systems. Its functional handle allows for elaboration into more intricate molecular architectures, including polycyclic and spirocyclic structures, which are of significant interest in drug discovery.

Synthesis of Polycyclic Architectures

Chiral fluorinated pyrrolidines serve as key intermediates in the synthesis of complex polycyclic heterocycles with potential therapeutic applications. While direct examples using this compound are specific, the utility of the closely related synthon, (R)-(-)-3-fluoropyrrolidine, demonstrates the principle. This building block is a documented substrate in the preparation of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been investigated as potent Aurora kinase inhibitors. sigmaaldrich.com Similarly, it is used to construct pyrazolopyrimidine derivatives that act as selective PDE10A inhibitors. sigmaaldrich.com These examples underscore the role of the fluorinated pyrrolidine (B122466) ring in accessing fused heterocyclic systems, where the fluorine atom and the stereocenter are critical for biological activity. The pyrrolotriazinone core, another polycyclic system built upon a pyrrolidine ring, is also being explored as a promising scaffold for identifying new lead compounds in drug discovery. nih.gov The use of such fluorinated building blocks provides a rapid pathway to structurally novel and medicinally relevant polycyclic compounds. mdpi.com

Incorporation into Spirocyclic Systems

Spirocyclic scaffolds, which feature two rings connected by a single atom, are of immense interest due to their rigid, three-dimensional topology. sci-hub.se The incorporation of a fluorinated pyrrolidine moiety into such systems can profoundly influence their physicochemical and biological properties. nih.gov A prominent strategy for constructing spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition reaction. mdpi.com For instance, the reaction between aziridines and 3-ylideneoxindoles generates diverse spirooxindole-pyrrolidines with high diastereoselectivity. mdpi.com Although not always starting directly from this compound, these syntheses often incorporate fluorinated groups on other parts of the molecule, highlighting the value of fluorine in these complex structures.

Another powerful method involves the rhodium-catalyzed C-H activation and annulation of pyrrole (B145914) derivatives to create CF₃-containing spiro-[indene-proline] compounds. nih.gov These reactions demonstrate the feasibility of using functionalized pyrrolidine precursors to build complex, fluorinated spiro[4.4]nonane systems, which are prevalent in many biologically active molecules. nih.gov

Table 1: Examples of Spirocyclic Systems Derived from Pyrrolidine Scaffolds This table is interactive. Click on the headers to sort.

| Spirocycle Class | Synthetic Method | Key Features | Relevant Findings |

|---|---|---|---|

| Spirooxindole-pyrrolidines | 1,3-Dipolar Cycloaddition | Fuses a pyrrolidine ring with an oxindole (B195798) core, often with high diastereoselectivity. | Creates drug-like scaffolds with potential pharmacological activity. mdpi.com |

| Spiro[indene-proline] Derivatives | Rh(III)-Catalyzed C-H Annulation | Constructs trifluoromethylated spirocycles by functionalizing a pyrrole precursor. | The fluorinated spiro center provides high rigidity and unique 3D geometry. nih.gov |

| Spiro[γ-butyrolactone-pyrrolidin-3,3'-oxindole] | Organocatalytic 1,3-Dipolar Cycloaddition | Creates complex tricyclic systems with multiple stereocenters. | Demonstrates the assembly of privileged medicinal scaffolds. sci-hub.se |

Development of Chiral Catalysts and Ligands

The pyrrolidine framework is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. rsc.org The C₂-symmetry often found in pyrrolidine-based ligands, or the single stereocenter in others, provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Derivatives of this compound are attractive candidates for new ligand development. The pyrrolidine nitrogen can be readily functionalized to attach phosphine (B1218219) groups, N-heterocyclic carbenes, or other coordinating moieties. For example, chiral gold(I) complexes bearing ligands with a remote C₂-symmetric 2,5-diarylpyrrolidine scaffold have been synthesized and used in enantioselective intramolecular [4+2] cycloadditions. nih.gov The strategic placement of the chiral pyrrolidine unit is crucial for inducing high enantioselectivity. nih.gov

Furthermore, pyrrolidine-based catalysts have been immobilized on solid supports. rsc.org This approach involves functionalizing the pyrrolidine ring to allow covalent attachment to a material like silica. The resulting heterogeneous catalyst retains its high stereocontrol but offers the significant practical advantages of easy separation from the reaction mixture by simple filtration and the potential for recycling, making the process more sustainable and cost-effective. rsc.org A similar strategy involves the use of ionic-liquid-supported ligands, which can also facilitate catalyst recovery and reuse. researchgate.netmdpi.com

Table 2: Pyrrolidine-Based Chiral Catalysts and Ligands This table is interactive. Click on the headers to sort.

| Catalyst/Ligand Type | Metal (if applicable) | Application | Key Advantage |

|---|---|---|---|

| Diarylpyrrolidine-Phosphine Ligands | Gold(I) | Enantioselective [4+2] Cycloadditions | High enantioselectivity due to a well-defined chiral pocket. nih.gov |

| Immobilized Pyrrolidine Organocatalysts | N/A (Metal-free) | Asymmetric Michael Additions | Catalyst is easily recovered by filtration and can be recycled. rsc.org |

| Ionic Liquid-Supported Diphosphine Ligands | Palladium | Asymmetric Allylic Etherification | Catalyst can be recovered in an ionic liquid phase. mdpi.com |

Role in Scaffold Diversity Generation for Chemical Libraries

In modern drug discovery, there is a strong emphasis on creating chemical libraries populated with molecules that possess high three-dimensionality and structural novelty. This compound is an ideal building block for this purpose, serving as a "3D scaffold" for diversity-oriented synthesis. whiterose.ac.uk Its non-planar structure and defined stereochemistry help to generate molecules that occupy a greater volume of chemical space compared to flat, aromatic compounds. nih.gov

The inclusion of fluorine is particularly advantageous for library synthesis. Fluorinated building blocks are used to systematically modify the properties of drug candidates. mdpi.com The incorporation of the fluoromethylpyrrolidine scaffold can lead to libraries of compounds with improved metabolic stability and better binding characteristics. Pharmaceutical companies have recognized this advantage, with major firms like Pfizer developing dedicated building block libraries rich in conformationally restricted and Fsp³-hybridized scaffolds for their discovery pipelines. whiterose.ac.uk

Mykhailiuk and co-workers have developed extensive libraries of spirocyclic pyrrolidines, demonstrating that these scaffolds possess favorable physicochemical properties and can serve as valuable starting points for medicinal chemistry programs. whiterose.ac.uk The use of versatile synthons like this compound enables the rapid construction of diverse and structurally complex libraries, increasing the probability of identifying novel bioactive agents. mdpi.com

Precursor for Advanced Materials (e.g., Ionic Liquids, Metal Complexes)

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science, particularly in the development of ionic liquids and specialized metal complexes.

Pyrrolidinium-based cations are a key component in the design of modern ionic liquids (ILs) due to their electrochemical stability. researchgate.net A patent has described the use of fluorinated pyrrolidinium (B1226570) cations in the formulation of ILs specifically designed for metal-air batteries. google.com These materials exhibit high oxygen solubility and excellent thermal stability, properties conferred by the fluorinated cation. google.com The synthesis of pyrrolinium-based room-temperature ionic liquid crystals further highlights the versatility of the pyrrolidine core in creating advanced materials with unique phase behaviors. researchgate.net

Furthermore, these pyrrolidinium ionic liquids can serve as precursors for novel metal complexes. In a notable example, piperidinium (B107235) and pyrrolidinium chloride ILs were reacted with platinum compounds to synthesize new air-stable anionic platinum complexes. mdpi.com These complexes proved to be highly active and reusable catalysts for important industrial processes like hydrosilylation. mdpi.com This work demonstrates a powerful synergy where the ionic liquid not only acts as a precursor to the catalyst but also influences its stability and catalytic performance, opening new avenues for the design of efficient and recyclable catalytic systems. mdpi.com

Computational and Theoretical Studies on R 3 Fluoromethyl Pyrrolidine Synthesis and Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. For the synthesis of substituted pyrrolidines, DFT calculations can map out entire reaction pathways, identify intermediates, and calculate the energetics of transition states, providing a detailed picture of how a reaction proceeds.

While specific DFT studies on the synthesis of (R)-3-(Fluoromethyl)pyrrolidine are sparse, the methodologies are well-established from research on analogous systems. For instance, the synthesis of pyrrolidines often involves cycloaddition reactions or intramolecular cyclizations. acs.orgacs.org DFT studies on the [3+2] cycloaddition of azomethine ylides, a common route to the pyrrolidine (B122466) core, have been used to explain the regio- and stereoselectivity of the reaction. acs.org These calculations typically involve optimizing the geometries of reactants, transition states, and products to determine activation energies and reaction energies. acs.orgscirp.org

In the context of synthesizing this compound, DFT could be employed to investigate several potential routes. One plausible pathway is the nucleophilic substitution on a chiral precursor with a fluoromethylating agent. DFT could model this S(_N)2 reaction, calculating the energy barrier and confirming that the reaction proceeds with the expected inversion of stereochemistry to yield the (R)-enantiomer. Another route could be the cyclization of a fluoromethyl-containing amine. researchgate.net DFT calculations, such as those performed for the conversion of dihydroxypyrrolidine-2,5-dione to maleimide, can reveal whether such cyclizations are thermodynamically favorable and kinetically accessible. scirp.org

Furthermore, DFT is used to understand the role of catalysts in pyrrolidine synthesis. Studies on the B(C(_6)F(_5))(_3)-catalyzed dehydrogenation of pyrrolidines to pyrroles have utilized DFT to elucidate the entire catalytic cycle, including hydride abstraction and deprotonation steps. nih.gov A similar approach could predict the efficacy of various catalysts for novel synthetic routes to this compound.

Table 1: Representative DFT Functionals for Reaction Mechanism Studies

| Functional | Description | Typical Application |

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and frequency calculations in cycloaddition and rearrangement reactions. acs.orgresearchgate.net |

| M06-2X | High-nonlocality hybrid meta-GGA functional. | Often provides improved accuracy for thermochemistry, kinetics, and non-covalent interactions. nih.govresearchgate.net |

| ωB97XD | Range-separated hybrid functional including empirical dispersion corrections. | Good for systems where both long-range interactions and thermochemistry are important. beilstein-journals.org |

Modeling of Transition States and Stereochemical Outcomes

The (R)-stereochemistry at the C3 position is a critical feature of the target molecule. Predicting and explaining the origin of stereoselectivity in asymmetric synthesis is a major strength of computational chemistry. By modeling the transition states of competing reaction pathways, chemists can understand why one stereoisomer is formed preferentially.

For the synthesis of chiral pyrrolidines, computational studies often focus on the transition states of the stereodetermining step. In organocatalyzed reactions, for example, the catalyst forms a complex with the substrate. The transition state model must account for the spatial arrangement of this complex. DFT calculations on the imidazolidinone-catalyzed (4+3)-cycloaddition reaction have been used to analyze the different possible approaches of the reactants, thereby explaining the observed enantioselectivity. researchgate.net Similarly, the asymmetric 'Clip-Cycle' synthesis of pyrrolidines was rationalized using DFT studies, which identified the aza-Michael cyclization as the rate and stereochemical determining step and correctly predicted the major enantiomer formed. core.ac.uk

In a hypothetical asymmetric synthesis of this compound, one could model the transition states leading to the (R) and (S) products. The energy difference between these transition states ((\Delta\Delta G^\ddagger)) directly correlates to the enantiomeric excess (ee) of the reaction. For example, in the cycloaddition of a nitrone with 3,3,3-trifluoro-1-nitropropene, DFT calculations of the four possible transition states (meta-endo, meta-exo, ortho-endo, ortho-exo) successfully explained the observed high regio- and stereoselectivity. researchgate.net This type of analysis would be crucial for designing a synthesis that selectively produces this compound. The model would need to consider the steric and electronic interactions involving the fluoromethyl group in the transition state structure to accurately predict the stereochemical outcome.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule is fundamental to its properties and biological function. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.orgbeilstein-journals.org The introduction of a substituent like a fluoromethyl group significantly influences this conformational preference through stereoelectronic effects.

The most relevant stereoelectronic interaction in fluorinated pyrrolidines is the gauche effect. beilstein-journals.orgbeilstein-journals.org This effect describes the tendency of a fluorine atom to favor a gauche (60°) rather than an anti (180°) conformation relative to an adjacent electron-withdrawing group or a heteroatom like nitrogen. This preference is often attributed to stabilizing hyperconjugative interactions, such as σ(_C)(_H) → σ*(_C)(_F). beilstein-journals.orgrsc.org

For 3-substituted pyrrolidines, the ring pucker is often described by two main conformations: Cγ-exo (where the C3 substituent is pseudo-axial) and Cγ-endo (where the C3 substituent is pseudo-equatorial). nih.gov In studies on 3-fluoropyrrolidine, a combination of NMR spectroscopy and DFT calculations demonstrated that the gauche effect stabilizes the Cγ-exo conformation, where the fluorine atom is gauche to the ring nitrogen. beilstein-journals.orgnih.gov It is highly probable that this compound would exhibit a similar conformational bias. The fluoromethyl group, being sterically more demanding than a single fluorine atom, might slightly alter the energy balance, but the underlying gauche preference between the C-F bond and the nitrogen lone pair would likely persist.

Recent quantum chemical analyses on difluorinated pyrrolidines using the B3LYP-D3BJ/6-311++G** level of theory have further refined this understanding, showing that while the fluorine gauche effect is important, it can sometimes be overshadowed by other steric and electrostatic interactions. beilstein-journals.orgnih.govresearchgate.net In cases where a fluorine atom is at the C2 position, a powerful anomeric effect (n(_N) → σ*(_C)(_F)) can dominate the conformational landscape. beilstein-journals.orgnih.gov For this compound, the primary stereoelectronic influence would remain the gauche effect involving the C3 substituent.

Table 2: Calculated Conformational Preferences in Substituted Pyrrolidines

| Compound | Method | Major Conformer | Key Stabilizing Effect | Reference |

| 3-Fluoropyrrolidine | NMR, X-ray, DFT | Cγ-exo | Gauche effect | nih.gov |

| (3S,4R)-3,4-Difluoroproline | DFT (B3LYP-D3BJ) | Attenuated bias | Offsetting stereoelectronic effects | nih.gov, researchgate.net |

| (2S,4R)-4-Hydroxyproline (Hyp) | Experimental | Cγ-exo | Gauche effect | nih.gov |

| (3R,4S)-3-Fluoro-4-hydroxyproline | DFT, NMR, X-ray | Cγ-endo | Gauche effect (N vs. F) | nih.gov, acs.org |

Predictive Studies for Novel Synthetic Pathways

A key goal of computational chemistry is not only to explain observed phenomena but also to predict new ones. In synthetic chemistry, this translates to designing novel, more efficient reaction pathways. Theoretical studies can screen potential starting materials, catalysts, and reaction conditions in silico, saving significant time and resources in the laboratory.

For this compound, predictive studies could identify promising new synthetic strategies. One powerful approach is the computational screening of catalysts. For example, a study on the synthesis of α-trifluoromethyl pyrrolidines used an ONIOM(B3LYP/6-31G*:AM1) transition-state model to screen 62 different catalysts, leading to the identification and successful experimental validation of a highly effective catalyst derived from biomass. researchgate.net A similar workflow could be applied to find an optimal catalyst for an asymmetric reaction to produce this compound with high enantioselectivity.

Another predictive avenue is the use of Quantitative Structure-Activity Relationship (QSAR) models. While often used in drug discovery, QSAR principles can be adapted for reaction prediction. Recently, a QSAR model was developed to predict the anti-S. aureus activity of virtual compounds, leading to the successful synthesis of six new bicyclic trifluoromethylated pyrroles. researchgate.net This highlights how computational models can screen virtual libraries to identify synthetic targets with desired properties, which could be adapted to search for precursors to this compound that are synthetically accessible and lead to the desired product efficiently. These predictive methods, grounded in DFT and other theoretical models, represent the future of rational synthetic design.

Analytical Methodologies for Stereochemical and Structural Characterization in Synthetic Processes

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for this purpose, employing chiral stationary phases (CSPs) that interact differentially with the R- and S-enantiomers.

High-performance liquid chromatography (HPLC) is a widely used technique for assessing the enantiomeric purity of chiral compounds. sigmaaldrich.comresearchgate.netwhiterose.ac.ukgoogle.com The separation is achieved by using a chiral stationary phase (CSP) that creates a chiral environment, leading to differential interactions with the two enantiomers. sigmaaldrich.comresearchgate.net For pyrrolidine (B122466) derivatives, various chiral columns are commercially available and have been successfully used to separate enantiomers. sigmaaldrich.comwhiterose.ac.ukdicp.ac.cn The choice of the mobile phase, often a mixture of solvents like n-hexane and 2-propanol, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Gas chromatography (GC) can also be employed for enantiomeric purity assessment, particularly for volatile compounds. Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. sci-hub.se For analytes with functional groups like amines, derivatization with a chiral reagent can also be an effective indirect method to form diastereomers that can be separated on a non-chiral column. sci-hub.se

Table 1: Chiral Chromatography Parameters

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection | Application |

|---|---|---|---|---|

| HPLC | CHIRALPAK® AD, CHIRALCEL® OD-H researchgate.netgoogle.com | n-hexane/2-propanol researchgate.net | UV researchgate.net | Enantiomeric Purity |

| GC | Cyclodextrin-based CSPs sci-hub.se | Helium | FID, MS | Enantiomeric Purity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure of a compound. For (R)-3-(Fluoromethyl)pyrrolidine, various NMR experiments are crucial for confirming its identity and stereochemistry.

1H, 13C, and 19F NMR Techniques

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon environments in the molecule. uva.nlrsc.orgnih.gov The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). acs.org The chemical shifts of the carbon atoms in the pyrrolidine ring provide further confirmation of the structure.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that is particularly informative for fluorinated compounds. rsc.orgnih.govnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with excellent signal-to-noise ratios. The chemical shift of the fluorine atom in this compound provides a direct probe of its electronic environment. colorado.eduacs.org Furthermore, coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF) can be observed in both the ¹H and ¹⁹F NMR spectra, providing crucial information for structural assignment. rsc.orgnih.gov

Table 2: Representative NMR Data for Fluorinated Pyrrolidine Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Key Coupling Constants | Information Gained |

|---|---|---|---|

| ¹H | 1.5 - 4.5 | ²JHF, ³JHF | Proton environment, connectivity |

| ¹³C | 20 - 90 | ¹JCF, ²JCF | Carbon skeleton, C-F bond presence |

| ¹⁹F | -220 to -240 (relative to CFCl₃) | ²JFH, ³JFH | Fluorine environment, connectivity |

2D NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra and elucidating the stereochemistry of molecules like this compound. nih.govethz.chipb.pt

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling correlations, allowing for the tracing of the proton connectivity network within the pyrrolidine ring and the fluoromethyl group.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and HOESY (Heteronuclear Overhauser Effect Spectroscopy) are powerful tools for determining stereochemistry. rsc.orgnih.gov These experiments detect through-space interactions between nuclei that are close to each other, regardless of whether they are bonded. For this compound, a NOESY experiment could show a correlation between the protons of the fluoromethyl group and specific protons on the pyrrolidine ring, helping to confirm the relative stereochemistry. A ¹H-¹⁹F HOESY experiment can be particularly insightful, revealing spatial proximities between fluorine and proton nuclei, which can be critical for confirming the stereochemical arrangement around the chiral center. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. uva.nlmdpi.com For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately determine its molecular mass, which provides strong evidence for its elemental composition. rsc.orgethz.ch Techniques like Electrospray Ionization (ESI) or Field Desorption (FD) are commonly used to generate ions of the molecule with minimal fragmentation, allowing for the observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). rsc.org The measured mass is then compared to the calculated mass for the chemical formula C₅H₁₀FN, providing a high degree of confidence in the compound's identity.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Calculated m/z for [M+H]⁺ | Observed m/z |

|---|---|---|---|

| HRMS | ESI | 104.0870 | Consistent with calculated value |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods provide strong evidence for the structure and relative stereochemistry of this compound, X-ray crystallography provides the most definitive and unambiguous determination of its absolute configuration. nih.govlibretexts.orgnsf.gov This technique requires a single, high-quality crystal of the compound or a suitable derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise three-dimensional coordinates of every atom in the molecule can be determined, providing an unequivocal assignment of the R or S configuration at the chiral center. libretexts.orgcsic.esiucr.org The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by co-crystallizing with a chiral molecule of known absolute configuration. iucr.org

Q & A

Q. Critical Factors Affecting Enantiomeric Purity :

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Pool Fluoromethylation | 65 | 99 | DMF, 0°C, 12h | |

| Enzymatic Resolution | 45 | 98 | Hexane, 37°C, lipase PS | |

| Catalytic Asymmetric | 72 | 95 | Fe₂O₃@SiO₂/In₂O₃, 60°C, 8h |

How can researchers characterize the stereochemical configuration of this compound using spectroscopic and chromatographic methods?

Answer:

Key Techniques :

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .

- NMR Spectroscopy : -NMR and -NMR coupling constants (e.g., ) to confirm fluoromethyl group orientation. NOESY correlations resolve spatial arrangements .

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal analysis, as applied to related pyrrolidine hydrochlorides .

Data Interpretation Example :

In -NMR, the deshielding effect of the fluoromethyl group at the 3R position produces distinct shifts (δ = -210 to -215 ppm), differing from the S-enantiomer .

What strategies are effective in improving the stability of this compound under various experimental conditions?

Answer:

Stability Challenges :

- Hydrolytic degradation of the fluoromethyl group in aqueous media.

- Oxidation of the pyrrolidine ring in the presence of light or oxygen.

Q. Mitigation Strategies :

- Salt Formation : Hydrochloride salts (e.g., this compound HCl) enhance crystallinity and reduce hygroscopicity .

- Lyophilization : For long-term storage, lyophilize aqueous solutions at pH 4–5 to prevent hydrolysis.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to organic solvents to inhibit radical-mediated degradation .

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Stabilization Method | Reference |

|---|---|---|---|

| 40°C/75% RH, 1 month | 15 | HCl salt + desiccant | |

| UV light, 48h | 30 | Amber glass + BHT | |

| Aqueous buffer (pH 7.4) | 25 | Lyophilization |

How does structural modification of the pyrrolidine ring impact the biological activity of fluorinated derivatives in pharmacological studies?

Answer:

SAR Insights :

- Fluorine Position : 3R configuration enhances target binding (e.g., enzyme active sites) due to optimal van der Waals interactions, as seen in kinase inhibitors .

- Ring Substitution : Addition of electron-withdrawing groups (e.g., -SO₂Cl) at the 1-position increases metabolic stability but may reduce solubility .

Case Study :

In enzymatic assays, this compound showed 10-fold higher IC₅₀ against protease targets compared to its S-enantiomer, highlighting stereodependent activity .

Q. Table 3: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| (R)-3-(Fluoromethyl) | Protease A | 50 | 12 | |

| (S)-3-(Fluoromethyl) | Protease A | 500 | 10 | |

| 1-SO₂Cl Derivative | Kinase B | 120 | 5 |

What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

Answer:

Challenges :

- Low analyte concentration (ng/mL range) in plasma or tissue.

- Matrix interference from proteins or lipids.

Q. Solutions :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate the compound .

- LC-MS/MS Detection : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 118 → 72 (quantifier) and 118 → 55 (qualifier) .

- Internal Standards : Deuterated analogs (e.g., (R)-3-(Fluoromethyl)-d₂-pyrrolidine) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.